molecular formula C18H27ClN4O3 B12716024 Benzoic acid, 4-(((4-(((aminoiminomethyl)amino)methyl)cyclohexyl)carbonyl)amino)-, ethyl ester, monohydrochloride, trans- CAS No. 148270-03-5

Benzoic acid, 4-(((4-(((aminoiminomethyl)amino)methyl)cyclohexyl)carbonyl)amino)-, ethyl ester, monohydrochloride, trans-

Cat. No.: B12716024
CAS No.: 148270-03-5
M. Wt: 382.9 g/mol
InChI Key: GGPZULYPEZIBAC-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(((4-(((aminoiminomethyl)amino)methyl)cyclohexyl)carbonyl)amino)-, ethyl ester, monohydrochloride, trans- is a complex organic compound with significant applications in various fields This compound is known for its unique structure, which includes a benzoic acid core, a cyclohexyl group, and an ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-(((4-(((aminoiminomethyl)amino)methyl)cyclohexyl)carbonyl)amino)-, ethyl ester, monohydrochloride, trans- involves multiple steps. The process typically starts with the preparation of the benzoic acid derivative, followed by the introduction of the cyclohexyl group through a series of reactions. The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a suitable catalyst, such as sulfuric acid, to form the ethyl ester. The compound is then purified and converted to its monohydrochloride form.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(((4-(((aminoiminomethyl)amino)methyl)cyclohexyl)carbonyl)amino)-, ethyl ester, monohydrochloride, trans- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aminoiminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and their derivatives.

    Reduction: Alcohols and related compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzoic acid, 4-(((4-(((aminoiminomethyl)amino)methyl)cyclohexyl)carbonyl)amino)-, ethyl ester, monohydrochloride, trans- has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential, particularly in drug development for targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The aminoiminomethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The cyclohexyl group provides structural stability, while the ethyl ester moiety enhances its lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 4-amino-, methyl ester
  • Benzoic acid, 4-[(aminoiminomethyl)amino]-, methyl ester

Uniqueness

Compared to similar compounds, Benzoic acid, 4-(((4-(((aminoiminomethyl)amino)methyl)cyclohexyl)carbonyl)amino)-, ethyl ester, monohydrochloride, trans- stands out due to its unique combination of functional groups

Properties

CAS No.

148270-03-5

Molecular Formula

C18H27ClN4O3

Molecular Weight

382.9 g/mol

IUPAC Name

ethyl 4-[[4-[(diaminomethylideneamino)methyl]cyclohexanecarbonyl]amino]benzoate;hydrochloride

InChI

InChI=1S/C18H26N4O3.ClH/c1-2-25-17(24)14-7-9-15(10-8-14)22-16(23)13-5-3-12(4-6-13)11-21-18(19)20;/h7-10,12-13H,2-6,11H2,1H3,(H,22,23)(H4,19,20,21);1H

InChI Key

GGPZULYPEZIBAC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCC(CC2)CN=C(N)N.Cl

Origin of Product

United States

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